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3-Nitrosomethylaminopyridine

Cat. No.: B1199803
CAS No.: 69658-91-9
M. Wt: 137.14 g/mol
InChI Key: GOPFSGIKKZFUJK-UHFFFAOYSA-N
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Description

Overview of N-Nitrosamines as Environmental and Endogenous Research Targets

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens to which humans are exposed through both environmental sources and endogenous formation. environcj.innih.govcabidigitallibrary.org These compounds are formed by the reaction of nitrite (B80452) with secondary amines or amides. cabidigitallibrary.orgresearchgate.net Environmental exposure to N-nitrosamines can occur through various channels, including processed foods like smoked meats, tobacco products, cosmetics, and certain industrial processes. eaht.orgmdpi.com For instance, tobacco smoke contains a variety of carcinogenic nitrosamines, such as the tobacco-specific nitrosamines (TSNAs) N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). wikipedia.orgoup.commdpi.com These TSNAs are potent carcinogens and are considered major causative factors for cancers of the lung, pancreas, esophagus, and oral cavity in tobacco users. wikipedia.orgnih.gov

In addition to external sources, N-nitrosamines can be formed endogenously within the human body. mdpi.comdfg.de The gastrointestinal tract, particularly the stomach, provides an environment conducive to the formation of these compounds from dietary precursors. environcj.incabidigitallibrary.org Bacteria in the gut can reduce dietary nitrate (B79036) to nitrite, which can then react with amines present in food to form N-nitrosamines. cabidigitallibrary.org This endogenous formation is a significant area of research, as it represents a constant, low-level exposure to these carcinogens. nih.govdfg.de Studies have shown that individuals in high-risk areas for stomach and esophageal cancer often exhibit higher levels of endogenous NOC formation. nih.gov The metabolic activation of N-nitrosamines by cytochrome P450 enzymes is a critical step in their carcinogenic action, leading to the formation of reactive electrophiles that can bind to DNA, forming adducts. mdpi.commdpi.comacs.org This DNA damage, if not repaired, can lead to mutations and initiate the process of carcinogenesis. mdpi.comacs.orgresearchgate.net

Significance of Pyridine-Based N-Nitrosamines in Mechanistic Studies

Pyridine-based N-nitrosamines, a subgroup of N-nitroso compounds, are of particular interest in cancer research due to their presence in tobacco products and their structural similarity to other known carcinogens. wikipedia.orgnih.gov The tobacco-specific nitrosamines (TSNAs), such as NNN and NNK, are derived from nicotine (B1678760) and other tobacco alkaloids and are potent carcinogens. wikipedia.orgmdpi.com The study of these compounds provides valuable insights into the mechanisms of tobacco-induced cancers. mdpi.comnih.gov

The metabolic activation of pyridine-based N-nitrosamines is a key area of investigation. This process often involves α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, which leads to the formation of unstable intermediates that can damage DNA. researchgate.netmdpi.comnih.gov For example, the metabolism of NNK results in intermediates that can both methylate and pyridyloxobutylate DNA, and both of these pathways are considered important for its carcinogenicity. nih.gov The resulting DNA adducts can cause miscoding during DNA replication, leading to mutations in critical genes that can drive the development of cancer. mdpi.comresearchgate.net

Furthermore, the structural variations among different pyridine-based N-nitrosamines, such as the position of the nitroso group on the pyridine (B92270) ring, can lead to significant differences in their carcinogenic activity. nih.govoup.com This makes them excellent models for studying structure-activity relationships and understanding how subtle changes in chemical structure can influence metabolic activation, DNA adduction, and ultimately, carcinogenic potential. mdpi.comeuropa.eu

Contextualization of 3-Nitrosomethylaminopyridine within Isomeric Studies (2-NMPY, 3-NMPY, 4-NMPY)

The study of the three isomers of N-nitrosomethylaminopyridine (NMPY)—2-NMPY, 3-NMPY, and 4-NMPY—provides a compelling case for investigating the influence of molecular structure on carcinogenic activity. oup.comresearchgate.net Despite their structural similarity, these isomers exhibit markedly different biological effects. nih.govnih.gov Research has shown that only the 2-isomer, 2-NMPY, demonstrates significant carcinogenic activity in rats, primarily inducing esophageal tumors. oup.comresearchgate.net In contrast, 3-NMPY and 4-NMPY have been reported to be non-carcinogenic under the same experimental conditions. frontiersin.org

This disparity in carcinogenicity among the isomers highlights the critical role of the position of the nitrosomethylamino group on the pyridine ring. oup.com The position influences the electronic properties and metabolic fate of the molecule. nih.gov For instance, in vitro mutagenicity tests have shown that 2-NMPY and 4-NMPY require microsomal activation to become mutagenic, while 3-NMPY is directly mutagenic to E. coli. oup.comnih.gov However, the mutagenic effects of all three isomers are diminished or abolished in the presence of the S-100 fraction of liver homogenates, suggesting the presence of deactivating factors. oup.comnih.gov

Comparative metabolic studies have revealed qualitative and quantitative differences in how these isomers are processed in vivo. nih.gov After administration of the carcinogenic 2-NMPY to rats, urinary metabolites indicative of metabolic activation, such as 2-hydroxypyridine (B17775), were detected. nih.gov Conversely, for the non-carcinogenic 4-NMPY, the primary urinary metabolites were the unchanged parent compound and its N-oxide, with no evidence of activation to a diazonium intermediate. nih.gov These findings underscore that the specific metabolic pathways available to each isomer are a key determinant of their carcinogenic potential.

Rationale for Investigating the Molecular Mechanisms of this compound

The investigation into the molecular mechanisms of this compound (3-NMPY) is driven by its unique biological properties in comparison to its isomers, 2-NMPY and 4-NMPY. While 2-NMPY is a known carcinogen, 3-NMPY is considered non-carcinogenic in rats. oup.comfrontiersin.org This striking difference, despite their close structural resemblance, presents a valuable opportunity to understand the specific molecular features that confer carcinogenicity.

A key area of interest is the metabolic fate of 3-NMPY. Unlike its carcinogenic counterpart, 2-NMPY, which undergoes metabolic activation to form DNA-damaging intermediates, the metabolic pathways of 3-NMPY appear to lead to detoxification. nih.gov While in vitro studies have shown that 3-NMPY can be directly mutagenic, this effect is not observed in vivo, suggesting that efficient deactivation mechanisms are at play within a whole organism. oup.comnih.gov Understanding these deactivation pathways could provide crucial insights into how organisms can defend against certain chemical insults.

Furthermore, elucidating the reasons for the non-carcinogenicity of 3-NMPY can help to refine our understanding of structure-activity relationships among N-nitroso compounds. By comparing the metabolic activation, DNA adduct formation (or lack thereof), and genetic toxicity of 3-NMPY with its carcinogenic isomer, researchers can identify the critical chemical and biological events that are necessary for a pyridine-based N-nitrosamine to initiate cancer. This knowledge is fundamental for predicting the carcinogenic potential of other, less-studied N-nitroso compounds and for developing strategies to mitigate the risks associated with exposure to this class of chemicals.

IsomerCarcinogenicity in RatsMutagenicity in vitro (E. coli)Metabolic Activation Requirement (in vitro)
2-NMPY Carcinogenic (esophageal tumors) oup.comMutagenic with S-9 fraction nih.govYes (microsomal) oup.comnih.gov
3-NMPY Non-carcinogenic frontiersin.orgDirectly mutagenic oup.comnih.govNo (direct-acting) oup.comnih.gov
4-NMPY Non-carcinogenic frontiersin.orgMutagenic with microsomal activation nih.govYes (microsomal) oup.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B1199803 3-Nitrosomethylaminopyridine CAS No. 69658-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-pyridin-3-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-3-2-4-7-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFSGIKKZFUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021051
Record name N-Methyl-N-nitroso-3-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69658-91-9
Record name 3-Nitrosomethylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069658919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitroso-3-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitrosomethylaminopyridine
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Formation Pathways and Precursors of 3 Nitrosomethylaminopyridine

Chemical Mechanisms of N-Nitrosamine Formation

N-nitrosamines are chemical compounds characterized by a nitroso group (–N=O) attached to an amine nitrogen. impactfactor.org Their formation typically occurs when a secondary or tertiary amine reacts with a nitrosating agent. veeprho.com The most common nitrosating agent is nitrous acid (HNO₂), which is often formed in situ from nitrites (like sodium nitrite (B80452), NaNO₂) under acidic conditions. veeprho.com

The general mechanism for the nitrosation of a secondary amine involves the following steps:

Formation of the Nitrosating Agent: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule can generate the highly electrophilic nitrosonium ion (NO⁺). Other potential nitrosating agents include dinitrogen trioxide (N₂O₃) and nitrosyl halides. sci-hub.se

Nucleophilic Attack: The secondary amine, which possesses a lone pair of electrons on its nitrogen atom, acts as a nucleophile. chemicea.com This lone pair attacks the electrophilic nitrosating agent (e.g., the nitrosonium ion). impactfactor.org

Formation of the N-Nitrosamine: Following the nucleophilic attack, a proton is lost from the nitrogen atom, resulting in the formation of a stable N-nitrosamine. nih.gov

Primary amines can also undergo nitrosation, but they typically form unstable primary nitrosamines that decompose to other products. veeprho.com Tertiary amines can form nitrosamines through a more complex process called nitrosative dealkylation, which involves the cleavage of an alkyl group. veeprho.comnih.gov

Identification of Amine Precursors to 3-Nitrosomethylaminopyridine

The direct precursor to this compound is the secondary amine 3-methylaminopyridine . rsc.org The structure of this compound consists of a pyridine (B92270) ring with a methylnitrosamino group [–N(CH₃)NO] at the 3-position. The formation reaction involves the substitution of the hydrogen atom on the secondary amine group of 3-methylaminopyridine with a nitroso group (–NO).

This process is a specific example of the general N-nitrosamine formation mechanism, where 3-methylaminopyridine reacts with a nitrosating agent, such as nitrous acid, under appropriate conditions to yield this compound. rsc.org

Kinetic and Thermodynamic Considerations in this compound Nitrosation

The rate of formation of this compound from its precursor, 3-methylaminopyridine, is governed by several kinetic factors. Research on the nitrosation of 3-methylaminopyridine in perchloric acid has shown that the reaction is first-order with respect to both the amine and nitrous acid. rsc.org

The reaction rate is influenced by the acidity of the medium. The rate coefficients for the nitrosation of 3-methylaminopyridine increase as the concentration of perchloric acid increases. rsc.org This is because the reaction primarily proceeds through the interaction of the nitrous acidium ion (H₂NO₂⁺), a more potent nitrosating agent formed at higher acid concentrations, with the monoprotonated form of the amine. rsc.org The direct interaction occurs between the nitrous acidium ion and the amino group of the protonated 3-methylaminopyridine. rsc.org

The table below summarizes the kinetic characteristics of this reaction.

Interactive Data Table: Kinetic Profile of 3-Methylaminopyridine Nitrosation

FeatureDescriptionReference
Reaction Order First-order in 3-methylaminopyridine rsc.org
First-order in nitrous acid rsc.org
Key Reactants Monoprotonated 3-methylaminopyridine rsc.org
Nitrous acidium ion (H₂NO₂⁺) rsc.org
Effect of Acidity Rate increases with increasing perchloric acid concentration rsc.org
Effect of Ionic Strength Rate coefficients increase with increasing sodium perchlorate (B79767) concentration rsc.org

Thermodynamically, the formation of N-nitrosamines is generally a favorable process, though the stability and reactivity of the reactants and products are highly dependent on the specific chemical environment.

Factors Influencing Nitrosation Efficacy in Research Models

The efficiency of N-nitrosamine formation, including that of this compound, is influenced by a range of environmental and chemical factors in research settings.

pH: The pH of the reaction medium is a critical factor. Nitrosation is generally enhanced at an acidic pH because it facilitates the formation of active nitrosating agents like the nitrosonium ion. nih.gov However, at very low pH, the amine precursor can become fully protonated, which reduces the availability of the reactive, unprotonated amine. This can lead to a decrease in the reaction rate. nih.govfreethinktech.com The optimal pH for nitrosation often represents a balance between the formation of the nitrosating agent and the availability of the unprotonated amine. freethinktech.com

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including nitrosation. spkx.net.cnulg.ac.be Studies on other nitrosamines have demonstrated that their formation increases significantly with rising temperatures. spkx.net.cn However, extremely high temperatures can also lead to the degradation of reactants or the nitrosamine (B1359907) product itself. ulg.ac.beccsnorway.com

Concentration of Reactants: The rate of formation is directly dependent on the concentrations of both the amine precursor (3-methylaminopyridine) and the nitrosating agent (e.g., nitrite). chemicea.com Higher concentrations of either reactant will typically lead to a greater yield of the nitrosamine product, assuming other conditions are favorable.

Catalysts and Inhibitors: Certain substances can catalyze or inhibit the nitrosation reaction. For instance, some anions like thiocyanate (B1210189) can act as catalysts. Conversely, compounds like ascorbic acid (Vitamin C) and α-tocopherol are known inhibitors because they can reduce the nitrosating agent before it reacts with the amine. ulg.ac.be The presence of specific metal ions can also influence reaction rates. researchgate.net

Solvent/Matrix: The reaction medium can have a significant effect. Nitrosation reactions can occur at rapid rates in lipophilic (fat-soluble) environments. researchgate.net The presence of certain oils or organic solvents can promote the synthesis of N-nitrosamines. sci-hub.sespkx.net.cn

The table below provides a summary of these influencing factors.

Interactive Data Table: Factors Affecting Nitrosation Efficacy

FactorEffect on Nitrosation RateExplanationReference(s)
pH Optimal in acidic range; decreases at very low pHBalances formation of active nitrosating agent with availability of unprotonated amine. nih.govfreethinktech.com
Temperature Increases with temperatureHigher kinetic energy increases reaction frequency and energy. spkx.net.cnulg.ac.be
Reactant Concentration Increases with concentrationHigher probability of collision between amine and nitrosating agent. chemicea.com
Catalysts (e.g., thiocyanate) IncreasesFacilitate the formation or reactivity of the nitrosating agent.
Inhibitors (e.g., ascorbic acid) DecreasesScavenge/reduce the nitrosating agent, preventing reaction with the amine. ulg.ac.be
Solvent/Matrix Can be enhanced in lipophilic mediaThe specific environment can alter reactant solubility and reactivity. spkx.net.cnresearchgate.net

Metabolism and Biotransformation of 3 Nitrosomethylaminopyridine

General Principles of N-Nitrosamine Metabolic Activation and Detoxification

N-nitrosamines are not biologically active in their original form and require metabolic activation to exert their effects. nih.gov This process is primarily initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group. impactfactor.orgresearchgate.net This α-hydroxylation reaction is a crucial step, leading to the formation of unstable α-hydroxynitrosamines. mdpi.com These intermediates then undergo spontaneous decomposition, yielding highly reactive electrophiles, such as diazonium ions, which can alkylate cellular macromolecules like DNA, a key event in the initiation of carcinogenesis. nih.govresearchgate.net

Conversely, detoxification pathways compete with metabolic activation, aiming to neutralize the compound. mdpi.com These routes include N-oxidation of the pyridine (B92270) ring, denitrosation (the removal of the nitroso group), and conjugation reactions. mdpi.comnih.gov Conjugation, a typical Phase II reaction, involves attaching endogenous polar molecules like glucuronic acid to the nitrosamine (B1359907) or its metabolites, significantly increasing their water solubility and facilitating their excretion from the body. mdpi.comuomus.edu.iqwikipedia.org Denitrosation is also considered a detoxification pathway, yielding products such as methylamine. nih.gov The balance between these activating and deactivating pathways ultimately determines the carcinogenic potential of a given N-nitrosamine. mdpi.com

Enzymatic Pathways in 3-Nitrosomethylaminopyridine Biotransformation

The metabolism of 3-NMPY and its isomers involves a series of enzymatic reactions classified into Phase I and Phase II pathways.

The primary Phase I metabolic pathway responsible for the activation of N-nitrosamines is α-hydroxylation. impactfactor.org This reaction, catalyzed by CYP enzymes, involves the hydroxylation of the methyl group of N-methylnitrosamines. researchgate.net This step leads to an unstable intermediate that decomposes, resulting in demethylation and the formation of a diazonium ion. nih.gov For instance, the metabolism of the carcinogenic isomer 2-NMPY yields 2-hydroxypyridine (B17775), a product indicative of activation through α-C-hydroxylation and the formation of a putative pyridine-2-diazonium intermediate. nih.govnih.gov While specific experimental metabolite data for 3-NMPY is lacking, quantum chemical calculations suggest it can also undergo activation to a diazonium ion. nih.govfrontiersin.org

Several cytochrome P450 isozymes are implicated in the metabolic activation of N-nitrosamines. researchgate.net Studies have identified CYP2E1 and CYP2A6 as major enzymes responsible for the α-hydroxylation of various nitrosamines. researchgate.netnih.govnih.gov For example, N-nitrosamines with shorter alkyl chains are primarily activated by CYP2E1, while the contribution of CYP2A6 increases with the length of the alkyl chains. nih.gov The CYP2A6 enzyme, in particular, has been found to be responsible for the mutagenic activation of a wide range of tobacco-related N-nitrosamines. nih.gov The specific P450 isozymes primarily responsible for 3-NMPY metabolism have not been definitively identified in experimental studies, but the involvement of CYP2E1 and CYP2A6 is highly probable based on the metabolism of structurally related compounds. nih.govnih.gov

Phase II metabolic pathways serve primarily as detoxification routes. uomus.edu.iqlongdom.org These reactions increase the polarity of xenobiotics, making them easier to excrete. wikipedia.orglongdom.org

Denitrosation : This pathway involves the enzymatic removal of the nitroso group and is considered a detoxification mechanism. nih.gov In the case of the non-carcinogenic 4-NMPY isomer, metabolites resulting from denitrosation have been observed. nih.gov

N-Oxidation : The oxidation of the pyridine nitrogen to form an N-oxide is another deactivating pathway. mdpi.com This metabolite has been identified in studies of 4-NMPY. nih.govnih.gov

Conjugation (e.g., Glucuronidation) : Glucuronidation is a major detoxification pathway for many nitrosamines, where glucuronic acid is attached to the molecule, yielding a highly water-soluble and excretable conjugate. mdpi.comuomus.edu.iq While not directly documented for 3-NMPY, it is a common pathway for related compounds. mdpi.com In the metabolism of 2-NMPY, the formation of 2-aminopyridine (B139424) is thought to arise from the reductive cleavage of conjugates formed from the reactive diazonium intermediate. nih.gov

Role of Cytochrome P450 Isozymes (e.g., CYP2E1, CYP2A6) in Activation

Comparative Metabolic Profiling of N-Nitrosomethylaminopyridine Isomers

Significant qualitative and quantitative differences exist in the metabolic pathways of the isomeric N-nitroso-N-methylaminopyridines (NMPY). nih.gov Experimental studies in rats have shown that the carcinogenic 2-NMPY is metabolized almost exclusively via the activation pathway, while the non-carcinogenic 4-NMPY is primarily processed through deactivating pathways. nih.govnih.gov Notably, there is a lack of published experimental metabolite data for 3-NMPY. nih.govfrontiersin.org

The balance between metabolic activation and deactivation is key to the differing biological activities of the NMPY isomers. In vivo studies show that after administration of 2-NMPY, the urinary metabolites are 2-hydroxypyridine and 2-aminopyridine, both of which are products derived from the highly reactive diazonium ion intermediate, indicating a metabolic profile dominated by activation. nih.gov No unchanged 2-NMPY or metabolites from deactivating pathways were detected. nih.gov

In stark contrast, the metabolism of 4-NMPY leads to the excretion of the unchanged parent compound, its N-oxide, and products of denitrosation and ring hydroxylation. nih.govnih.gov Crucially, 4-hydroxypyridine (B47283), the expected product from an activating diazonium intermediate, was not found, suggesting that deactivation pathways are overwhelmingly favored for this isomer. nih.govnih.gov

While experimental data for 3-NMPY is unavailable, computational studies using quantum chemical calculations have been performed to predict the energetics of its metabolic pathways compared to its isomers. frontiersin.org These calculations can provide insight into the likelihood of forming the activating diazonium ion. The table below shows the computed free energies for the reaction forming the respective diazonium ions from a hydroxylated intermediate, a key step in the activation pathway. A more negative (exothermic) reaction energy suggests a more favorable reaction.

Table 1: Computed Reaction Free Energies for Diazonium Ion Formation of NMPY Isomers

Compound Reaction Free Energy (kcal/mol)
2-NMPY -30.8
3-NMPY -32.5
4-NMPY -28.5

Data sourced from quantum chemical calculations. frontiersin.org

These theoretical calculations suggest that the formation of the activating diazonium ion is energetically favorable for all three isomers, with 3-NMPY being slightly more so than 2-NMPY and 4-NMPY. frontiersin.org However, experimental reality shows that for 4-NMPY, other deactivation pathways outcompete this activation step, and for 2-NMPY, activation predominates. nih.govnih.gov The ultimate metabolic fate of 3-NMPY remains to be clarified by experimental studies.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
2-Aminopyridine
2-Hydroxypyridine
2-Nitrosomethylaminopyridine 2-NMPY
This compound 3-NMPY
4-Aminopyridine
4-Hydroxypyridine
4-Methylaminopyridine
4-Nitrosomethylaminopyridine 4-NMPY
Glucuronic Acid
Methylamine
N-nitrosodiethylamine NDEA
N-nitrosodimethylamine NDMA
N-nitroso-N-methylaniline NMA

Differential Formation and Stability of Electrophilic Intermediates (e.g., Diazonium Ions, Carbocations)

The bioactivation of N-nitrosamines like this compound is primarily initiated by cytochrome P450 (CYP) enzymes through hydroxylation at the α-carbon position (the carbon atom adjacent to the nitroso group). nih.govresearchgate.net This enzymatic step is crucial and leads to the formation of an unstable α-hydroxy nitrosamine. This intermediate then undergoes spontaneous decomposition, yielding an electrophilic diazonium ion and an aldehyde. nih.gov

The stability and reactivity of these intermediates are heavily influenced by the molecular structure of the parent nitrosamine. nih.govresearchgate.net For the nitrosomethylaminopyridine isomers, the position of the nitrosomethylamino group on the pyridine ring significantly affects the electronic properties and, consequently, the stability of the resulting pyridyldiazonium or pyridyl cation. nih.gov

In the case of the nitrosomethylaminopyridine series, it has been noted that the delocalization patterns within the aromatic pyridine ring play a role in the stability of these reactive intermediates. nih.gov The formation of a pyridyldiazonium ion is a key step leading to the alkylation of biomacromolecules like DNA. mdpi.com The subsequent reactivity of this diazonium ion or the carbocation formed upon its decomposition is a major factor in the compound's potential toxicity. researchgate.net While the 2- and 4-positions of the pyridine ring can effectively delocalize a positive charge through resonance, the 3-position is less able to do so. This difference in electronic stabilization likely affects the stability and reactivity of the diazonium ion derived from this compound compared to its 2- and 4-isomers. nih.gov

Research on the isomers of this compound provides insight into these differences. For instance, the metabolism of the carcinogenic 2-Nitrosomethylaminopyridine in rats leads to metabolites indicative of a pyridine-2-diazonium intermediate. nih.gov In contrast, for the non-carcinogenic 4-Nitrosomethylaminopyridine, metabolites suggesting the formation of a stable diazonium intermediate were not detected, indicating a different metabolic fate. nih.gov This highlights that small structural variations among isomers lead to significant differences in the formation and stability of their reactive electrophilic intermediates. nih.gov

Identification and Quantification of Specific Metabolites (e.g., Hydroxypyridines, Aminopyridines)

The identification of urinary metabolites provides crucial evidence for the metabolic pathways a compound undergoes. For nitrosomethylaminopyridines, the formation of hydroxypyridines is considered a strong indicator of metabolic activation via α-C-hydroxylation and the subsequent formation of a diazonium intermediate. nih.gov

Studies on the isomers of this compound have identified several key metabolites in vivo.

2-Nitrosomethylaminopyridine: Following administration to BD VI rats, the primary urinary metabolites identified were 2-hydroxypyridine and 2-aminopyridine. The formation of 2-hydroxypyridine is believed to result from the hydrolysis of the pyridine-2-diazonium intermediate. 2-Aminopyridine is thought to be generated from the same pathway through reductive cleavage of azo-compounds formed when the diazonium ion couples with nucleophiles. nih.gov

4-Nitrosomethylaminopyridine: In contrast, the metabolism of the 4-isomer in rats yielded the unchanged parent compound, its N-oxide, a ring-hydroxylated metabolite with the N-nitroso structure intact, and 4-aminopyridine. Notably, 4-hydroxypyridine was not detected, suggesting that activation to a diazonium intermediate is not a major pathway for this isomer. nih.gov

While specific quantitative metabolic data for this compound is not detailed in the referenced literature, based on the metabolism of its isomers, the expected metabolites would likely include 3-hydroxypyridine (B118123) and 3-aminopyridine (B143674) if it undergoes metabolic activation similar to the 2-isomer. The presence and quantity of 3-hydroxypyridine would be a key marker for the formation of the corresponding reactive diazonium ion.

Molecular Interactions and Dna Adduct Formation Mechanisms

Fundamental Mechanisms of DNA Adduct Formation by N-Nitrosamines

N-nitrosamines are a class of chemical compounds that typically require metabolic activation to exert their carcinogenic effects. hesiglobal.orgfda.gov This process is generally initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the α-carbon atom relative to the nitroso group. instem.comimpactfactor.orgresearchgate.net This α-hydroxylation leads to the formation of unstable intermediates. mdpi.com

These intermediates can spontaneously decompose, yielding highly reactive electrophilic species, such as diazonium ions. mdpi.comfrontiersin.orgefpia.eu These diazonium ions are capable of alkylating DNA by forming covalent bonds, known as DNA adducts. hesiglobal.orgmdpi.comportlandpress.com The formation of these adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. hesiglobal.orgresearchgate.net The specific type of DNA adducts formed depends on the structure of the N-nitrosamine. nih.gov

Investigation of DNA Alkylation by 3-Nitrosomethylaminopyridine Metabolites

The metabolism of this compound (3-NMPY) is a prerequisite for its interaction with DNA. Like other N-nitrosamines, 3-NMPY is expected to undergo metabolic activation to produce reactive metabolites capable of alkylating DNA. Quantum chemical calculations have been employed to study the activation pathways of N-nitrosamines, including 3-NMPY. frontiersin.org These studies indicate that upon metabolic activation, a diazonium ion is formed, which is a key intermediate in the DNA alkylation process. frontiersin.org

The reaction of the diazonium ion with DNA is a critical step in the formation of adducts. frontiersin.org Computational studies have shown that the reaction of the 3-NMPY-derived diazonium ion with DNA has a specific energy barrier. frontiersin.org It has been noted that for some N-nitrosamines, the formation of diazo compounds can be a competing reaction pathway. frontiersin.org

Influence of Molecular Structure and Steric Factors on Adduct Formation

The molecular structure of an N-nitrosamine and its resulting reactive intermediates significantly influences the formation of DNA adducts. Steric factors, which relate to the three-dimensional arrangement of atoms, play a crucial role. escholarship.orgresearchgate.net

The accessibility of nucleophilic sites within the DNA double helix is a key determinant. For instance, in B-form DNA, the N7 and O6 positions of guanine (B1146940) are located in the major groove, making them relatively accessible to alkylating agents. escholarship.org In contrast, the N3 position of adenine (B156593) is situated in the less accessible minor groove. escholarship.org

The size and shape of the alkylating group can also create steric hindrance, affecting its ability to bind to certain DNA sites. researchgate.netnih.gov Bulky adducts can cause significant distortions in the DNA structure. researchgate.net For some complex nitrosamines, significant steric hindrance around the reactive diazonium ion could potentially inhibit its ability to bind to DNA. efpia.eu The sequence context of a DNA base can also influence its reactivity; for example, the N7 position of a guanine flanked by another guanine may have enhanced nucleophilicity. escholarship.org

Absence or Reduced Levels of Specific DNA Adducts in 3-NMPY Compared to Isomers

Studies comparing the carcinogenic and metabolic properties of N-nitrosomethylaminopyridine (NMPY) isomers have revealed significant differences. While 2-NMPY is carcinogenic, 3-NMPY and 4-NMPY have been observed to be non-carcinogenic in certain studies. frontiersin.org

Quantum chemical calculations suggest that while the DNA adducts of 3-NMPY are thermodynamically stable, the energy barrier to form them is considerably higher compared to its 2-NMPY isomer. frontiersin.org This higher activation barrier for 3-NMPY to form DNA adducts may contribute to its lack of carcinogenicity. frontiersin.org It has been suggested that 3-diazopyridine, the intermediate from 3-NMPY, may preferentially undergo coupling reactions to form diazo compounds rather than decomposing to alkylate DNA, although this chemical reactivity alone does not fully explain the observed differences in carcinogenicity. frontiersin.org The negative results in mutagenicity tests like the Ames test for 3-NMPY and its isomers, in contrast to many other N-nitrosamines, also point towards structural or metabolic factors that mitigate its genotoxicity.

Molecular Mechanisms of Genotoxicity

Molecular Basis of DNA Damage Induction by N-Nitrosamines

N-nitrosamines are pro-carcinogens, meaning they generally require metabolic activation to exert their genotoxic effects. mdpi.comdntb.gov.ua This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. dntb.gov.uanih.govunimedizin-mainz.de The key step in this process is the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). nih.govresearchgate.net This enzymatic reaction produces unstable α-hydroxynitrosamine intermediates. unimedizin-mainz.de

These intermediates spontaneously decompose, yielding highly reactive electrophilic species, typically diazonium ions. mdpi.comunimedizin-mainz.deresearchgate.net These electrophiles readily attack nucleophilic sites on DNA bases, forming covalent addition products known as DNA adducts. mdpi.comdntb.gov.ua This process of DNA alkylation is considered the central mechanism of N-nitrosamine-induced carcinogenesis. mdpi.comdntb.gov.ua

A variety of DNA adducts are formed, with the most common being N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which together can constitute about 75% of the total alkylation damage. unimedizin-mainz.deresearchgate.net However, the formation of O-alkylated adducts, such as O6-methylguanine (O6-MeG), is of particular concern. mdpi.comunimedizin-mainz.de Although formed in smaller quantities (up to 8% of total adducts), O6-MeG is a highly pro-mutagenic lesion due to its propensity to cause mispairing during DNA replication. mdpi.comunimedizin-mainz.deresearchgate.net Other adducts, like O4-methylthymine, are also formed but in much lower amounts. oup.com

In addition to direct alkylation, the metabolism of nitrosamines can also generate reactive oxygen species (ROS), which contribute to cellular damage by inducing oxidative DNA lesions, such as 8-oxo-dG. plos.orgoup.comresearchgate.net

Interestingly, studies on the isomers of nitrosomethylaminopyridine suggest different activation requirements. While many nitrosamines depend on metabolic activation, 3-Nitrosomethylaminopyridine has been shown to be directly mutagenic to E. coli K-12 in vitro without the need for a mammalian liver enzyme fraction. oup.com This suggests it may not follow the classical α-hydroxylation pathway for activation in this system.

Cellular Processes in Response to DNA Adducts

The presence of DNA adducts triggers a cascade of cellular responses aimed at managing the damage. These responses include the activation of DNA repair pathways, cell cycle arrest, and, in cases of extensive damage, programmed cell death (apoptosis). oup.com

DNA adducts can physically obstruct the DNA replication and transcription machinery, leading to stalled replication forks and inhibition of RNA synthesis. plos.orgmit.edu If the cell attempts to replicate DNA containing unrepaired adducts, errors can be introduced. The O6-MeG adduct, for instance, preferentially pairs with thymine (B56734) instead of cytosine during DNA replication. openagrar.de This mispairing, if not corrected, results in a permanent G:C to A:T transition mutation in the subsequent round of replication, a hallmark of alkylating agent-induced mutagenesis. mdpi.comopenagrar.de

The accumulation of DNA damage and mutations can lead to genomic instability. plos.org A common indicator of this instability is the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. plos.org The induction of DNA double-strand breaks (DSBs) is another severe consequence of nitrosamine (B1359907) exposure, which activates the DNA damage response (DDR) pathway. plos.orgspandidos-publications.com The activation of the DDR is marked by the phosphorylation of proteins like H2AX (forming γ-H2AX) and the recruitment of signaling factors such as 53BP1 to the damage sites. plos.orgspandidos-publications.com

Role of DNA Repair Pathways in Mitigating Damage

To counteract the genotoxic threat posed by N-nitrosamines, cells employ several sophisticated DNA repair pathways. dntb.gov.uanih.gov The specific pathway engaged depends on the type of DNA adduct formed. The most critical pathways for repairing nitrosamine-induced alkylation damage are O6-Methylguanine-DNA Methyltransferase (MGMT), Base Excision Repair (BER), and Nucleotide Excision Repair (NER).

The O6-Methylguanine-DNA Methyltransferase (MGMT) protein provides a crucial line of defense against the pro-mutagenic O6-MeG lesion. pnas.org MGMT functions as a suicide enzyme, directly reversing the damage by transferring the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. unimedizin-mainz.deoup.comopenagrar.de This action restores the guanine base but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. researchgate.net

The capacity of a cell to repair O6-MeG is therefore limited by the number of available MGMT molecules. researchgate.net This direct damage reversal is a highly efficient mechanism for preventing the mutations that lead to cancer. mdpi.compnas.org Research has also shown that MGMT can repair other, bulkier O6-alkylguanine adducts, such as O6-carboxymethylguanine (O6-CMG), which can be formed from endogenously produced N-nitroso compounds. oup.comopenagrar.de

Base Excision Repair (BER) is the primary pathway responsible for the removal of the most abundant nitrosamine-induced lesions, including N7-MeG and N3-MeA. nih.govunimedizin-mainz.deoup.com The BER process is initiated by a DNA glycosylase, such as Alkyl-Adenine DNA Glycosylase (AAG), which recognizes the damaged base and cleaves the N-glycosidic bond that links it to the sugar-phosphate backbone. unimedizin-mainz.demit.edu

This cleavage creates an apurinic/apyrimidinic (AP) site, a gap in the DNA where a base is missing. unimedizin-mainz.de The AP site is then recognized and incised by an AP endonuclease (APE1). mit.edu DNA polymerase β subsequently removes the remaining sugar-phosphate residue and fills the single-nucleotide gap. Finally, the nick in the DNA backbone is sealed by DNA ligase III, completing the repair process. unimedizin-mainz.de While BER is essential for genome maintenance, an imbalance in the pathway can be detrimental. Excessive initiation of BER without efficient completion can lead to the accumulation of cytotoxic repair intermediates, such as single-strand breaks, which can trigger cell death. mit.edupnas.org

Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide variety of bulky DNA lesions that distort the helical structure of DNA. unimedizin-mainz.declinicsinoncology.com While BER handles smaller base modifications, NER is tasked with more complex adducts. clinicsinoncology.com In the context of nitrosamine damage, NER has been implicated in the removal of certain bulky adducts that may not be substrates for MGMT or BER. mdpi.com For example, NER may play a role in repairing O6-CMG and bulky pyridyloxobutyl adducts formed from tobacco-specific nitrosamines. oup.complos.org

NER operates through two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which preferentially repairs lesions on the transcribed strand of actively expressed genes that block the progression of RNA polymerase. unimedizin-mainz.deplos.org The involvement of TC-NER has been demonstrated in the cellular response to the tobacco-specific nitrosamine NNA, where it facilitates the resumption of RNA synthesis following damage. plos.org

Base Excision Repair (BER) Mechanisms

Mechanistic Insights from In Vitro and In Vivo Genotoxicity Assays

The genotoxic profile of this compound has been investigated in several assay systems, revealing unique mechanistic properties compared to its isomers and other N-nitrosamines.

In vitro studies have provided key insights into its mutagenic potential. In a bacterial reverse mutation assay using Escherichia coli K-12, this compound was found to be directly mutagenic, meaning it induced mutations without the requirement for metabolic activation by a mammalian liver S9 fraction. oup.com This is a significant finding, as most nitrosamines are not mutagenic without such activation. nih.gov The mutagenic effect of the 3-isomer was, however, completely negated when the S-100 cytosolic fraction of the liver homogenate was added, suggesting the presence of non-enzymatic, thiol-containing molecules in the cytosol that effectively detoxify the compound. oup.com

Further in vitro testing using the standard Ames test confirmed the mutagenic activity of this compound. scribd.com

In Vitro Mutagenicity Data for this compound
Assay System Finding
E. coli K-12 (without activation)Directly mutagenic oup.com
E. coli K-12 (with S-100 fraction)Mutagenic effect abolished (detoxification) oup.com
Ames Test (S. typhimurium / E. coli)Positive scribd.com
Maximum Specific Activity (MSA)115 rev/nmol scribd.com
Maximum Fold Increase (MFI)3.3 scribd.com

In contrast to the in vitro results, in vivo assays have provided a different perspective. In a host-mediated assay, where the E. coli indicator bacteria were recovered from the livers of treated animals, this compound did not show a mutagenic effect. oup.com This finding, coupled with the compound's negative result in rodent carcinogenicity studies, suggests that in vivo detoxification mechanisms are highly effective. oup.comscribd.com

Comparative metabolic studies of the N-nitroso-N-methylaminopyridine isomers in rats revealed significant differences. The metabolism of the carcinogenic 2-isomer produced urinary metabolites consistent with activation via a diazonium intermediate. nih.gov However, for the non-carcinogenic 3-isomer, such metabolites were not detected, indicating that the metabolic pathways that lead to the formation of reactive, DNA-damaging species in vivo are not favored for this compound. nih.gov

In Vivo Genotoxicity and Metabolism Findings
Assay/Study Finding for this compound
Host-Mediated Assay (E. coli in rat liver)Non-mutagenic oup.com
Rodent Carcinogenicity BioassayNegative scribd.com
In Vivo Metabolism (Rat)Did not produce metabolites indicative of activation to a diazonium intermediate nih.gov

These findings highlight a crucial divergence between in vitro potential and in vivo reality for this compound. While it possesses inherent mutagenic activity, its genotoxicity appears to be effectively neutralized by metabolic processes within a whole-organism system, preventing the initiation of the carcinogenic process observed with other related nitrosamines.

Bacterial Reverse Mutation Assays (e.g., Ames Test) for Mechanistic Mutagenicity

The Ames test is a widely used method that employs bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. nih.gov It is a reverse mutation assay, meaning it measures the rate at which a mutation that has been introduced into the test strain to prevent it from producing a required amino acid is reversed, allowing the bacteria to grow in an amino-acid-deficient medium.

Initial studies investigating the mutagenic properties of the three isomers of N-nitroso-N-methylaminopyridine (NMPY) in the Ames assay showed that this compound (3-NMPY) did not exhibit mutagenic activity toward Salmonella typhimurium strain TA100, whereas the 2-NMPY isomer did. nih.gov This lack of mutagenicity for 3-NMPY was also noted in other databases, which reported it as negative in the Hansen database.

However, more recent and comprehensive Ames testing has provided conflicting results. A 2025 study reported that this compound was positive in the Ames test. scribd.com The study, which followed OECD test guideline 471, used five bacterial strains (Salmonella typhimurium TA100, TA98, TA1535, and TA1537, and Escherichia coli WP2uvrA) and was conducted in the presence and absence of metabolic activation (S9). scribd.com The positive result was observed in the S. typhimurium strain TA1535 with the addition of S9 metabolic activation. scribd.com The maximum specific activity (MSA) was reported as 115 µ g/plate , and the maximum fold increase (MFI) was 3.3. scribd.com This suggests that metabolic activation is necessary for 3-NMPY to exert its mutagenic effects. scribd.com The discrepancy with earlier findings could be due to differences in the specific strains used or the experimental conditions, such as the concentration of the compound or the S9 mix. nih.govscribd.com

It is important to note that the Ames test is a primary screening tool, and while a positive result is indicative of mutagenic potential, it does not always directly correlate with carcinogenicity in rodents. nih.gov

CompoundCAS RNAmes Test ResultMaximum Specific Activity (MSA)Maximum Fold Increase (MFI)Positive Strain (+S9)Source
This compound69658-91-9Positive1153.3TA1535 scribd.com
2-Nitrosomethylaminopyridine16219-98-0Strongly Positive284742.95TA1535 scribd.com
4-Nitrosomethylaminopyridine16219-99-1Positive27.42.28Not Specified scribd.com

Mammalian Cell Gene Mutation Assays and Chromosomal Alterations

Mammalian cell gene mutation assays are used to evaluate the potential of a substance to induce gene mutations in cultured mammalian cells. nih.gov These assays are crucial for understanding the genotoxic risk to humans, as they provide data from a system that is biologically more relevant than bacteria. Commonly used cell lines include L5178Y mouse lymphoma cells and Chinese hamster ovary (CHO) cells. nih.gov

For many N-nitrosamines, genotoxicity is mediated by metabolic activation, often via cytochrome P450 (CYP) enzymes. usp.orgnih.gov The α-hydroxylation pathway is considered a key activation step leading to the formation of DNA-reactive intermediates. fda.gov Human lymphoblastoid TK6 cells, which are frequently used in these assays, lack endogenous CYP expression and therefore require an external source of metabolic activation, such as a rat liver S9 fraction. usp.org To improve the relevance of these in vitro systems, researchers have developed TK6 cell lines that are engineered to express specific human CYP enzymes. usp.org

Given the positive Ames test result for 3-NMPY in the presence of metabolic activation, it is plausible that it could also induce mutations and chromosomal damage in mammalian cells under similar conditions. scribd.com However, without specific experimental data, this remains a hypothesis.

Analysis of Molecular Events in Non-Mutagenic this compound

Despite some positive findings in mutagenicity assays, there are also reports indicating that this compound is non-carcinogenic in rats under certain experimental conditions. nih.gov This discrepancy between mutagenicity and carcinogenicity data warrants a closer look at the molecular events that might lead to a non-mutagenic or non-carcinogenic outcome.

One key factor is the metabolic pathway of the compound. nih.gov Comparative in vivo metabolism studies of the NMPY isomers revealed significant differences. nih.gov While the carcinogenic 2-NMPY isomer was metabolized to products indicative of activation via α-C-hydroxylation, the non-carcinogenic 4-NMPY isomer was primarily metabolized through deactivating pathways, with no evidence of the formation of a reactive diazonium intermediate. nih.gov Although the specific metabolic fate of 3-NMPY was not detailed in that particular study, it was grouped with 4-NMPY as being non-carcinogenic. nih.govnih.gov

The concept of "structural alerts" helps to predict the potential toxicity of a chemical based on its molecular structure. lsu.edu For nitrosamines, structural features that hinder the α-hydroxylation activation mechanism can decrease their carcinogenic potency. fda.gov It is possible that the structure of 3-NMPY, while allowing for some metabolic activation leading to mutagenicity in sensitive bacterial strains, may favor detoxification pathways in a whole-animal system, thus preventing the initiation of cancer. nih.govscribd.com

Mechanistic Aspects of Carcinogenesis

Molecular Initiating Events in N-Nitrosamine Carcinogenesis

The carcinogenesis of N-nitrosamines is a process that requires metabolic activation to exert its genotoxic effects. nih.gov This class of compounds, to which 3-Nitrosomethylaminopyridine belongs, is generally not reactive in its parent form. The molecular initiating event for many N-nitrosamines is the enzymatic hydroxylation at the carbon atom immediately adjacent (the α-position) to the nitroso group. researchgate.net This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org

This α-hydroxylation results in the formation of an unstable α-hydroxynitrosamine intermediate. efpia.eu This intermediate then undergoes spontaneous decomposition, breaking down to form a highly reactive electrophilic species, typically a diazonium ion, along with an aldehyde. frontiersin.orgmdpi.com The diazonium ion is a potent alkylating agent that can readily react with nucleophilic sites on cellular macromolecules, most critically, with DNA. mdpi.com The formation of covalent bonds between the electrophile and DNA results in DNA adducts. nih.govmdpi.com

If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations in the genetic sequence. frontiersin.org The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in the initiation of cancer. frontiersin.org For instance, research on N-nitrosodimethylamine (NDMA) has shown it causes base substitution mutations, such as GC→AT, which are common in many types of cancer. frontiersin.org Therefore, the metabolic activation to a DNA-reactive electrophile is the crucial molecular initiating event in the carcinogenicity of N-nitrosamines. nih.gov

Correlation Between Metabolic Activation Profiles and Carcinogenic Outcomes (Comparative Analysis of Isomers)

The carcinogenic potential of nitrosomethylaminopyridine (NMPY) isomers is directly correlated with their distinct metabolic activation profiles. Comparative studies of 2-NMPY, 3-NMPY, and 4-NMPY reveal significant differences in their metabolism, which explains their varying carcinogenic outcomes. nih.govresearchgate.net

The 2-NMPY isomer is a potent carcinogen and mutagen. nih.govresearchgate.net Its carcinogenicity is attributed to its efficient metabolic activation through α-C-hydroxylation. This activation pathway leads to the formation of a putative pyridine-2-diazonium intermediate, which is a reactive species capable of causing DNA damage. nih.govresearchgate.net A key indicator of this activation pathway is the detection of 2-hydroxypyridine (B17775) as a major urinary metabolite in rats administered 2-NMPY. nih.govresearchgate.net In vitro studies using rat liver microsomes confirmed that 2-NMPY is demethylated, a marker for activation, to a much greater extent than its isomers. researchgate.net

In stark contrast, the 4-NMPY isomer is considered non-carcinogenic and is non-mutagenic in the Ames test. nih.govresearchgate.net Its metabolic profile is dominated by deactivating pathways. Following administration to rats, the major urinary metabolites are the unchanged parent compound, its N-oxide, and a ring-hydroxylated metabolite with the N-nitroso structure still intact. nih.gov Crucially, 4-hydroxypyridine (B47283), the metabolite that would indicate activation to a diazonium intermediate, is not detected in the urine. nih.govresearchgate.net This demonstrates that the metabolic route for 4-NMPY avoids the formation of the critical DNA-reactive species.

The this compound isomer, like the 4-isomer, is reported to be non-carcinogenic and was found to be demethylated at a much lower rate than the carcinogenic 2-isomer in vitro. researchgate.netscribd.com While it tested positive in a specific Ames test, it is considered negative in terms of carcinogenicity. scribd.com The metabolic data suggests that, similar to 4-NMPY, 3-NMPY does not undergo significant metabolic activation to a carcinogenic electrophile.

This structure-dependent metabolic activation is also observed in other pyridyl nitrosamines, such as the tobacco-specific nitrosamines N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). The carcinogenicity of NNN and NNK is also dependent on α-hydroxylation, which leads to DNA adducts that initiate the carcinogenic process. capes.gov.braacrjournals.orgresearchgate.net For example, α-hydroxylation of NNK can lead to both methylating and pyridyloxobutylating species that damage DNA. capes.gov.br

Structure-Activity Relationships (SAR) for Mechanistic Potency

The carcinogenic potency of N-nitrosamines is heavily influenced by their chemical structure, a concept defined by Structure-Activity Relationships (SAR). lhasalimited.orgnih.gov For nitrosamine (B1359907) impurities, SAR analysis is a crucial tool used by regulatory agencies to predict carcinogenic potential and set acceptable intake limits when experimental data is lacking. lhasalimited.orgnih.govlhasalimited.org The underlying principle of SAR for nitrosamines is that structural features can either facilitate or hinder the key bioactivation step of α-hydroxylation. fda.gov

The potency of a nitrosamine is largely determined by the electronic and steric environment around the α-carbon atoms. nih.gov Factors that affect the stability of the resulting diazonium ion or the rate of its formation will directly impact carcinogenic potency. frontiersin.org Key structural features that influence potency include:

α-Carbon Substitution: The degree of substitution on the carbon atom adjacent to the nitroso group is critical. Increasing steric hindrance at the α-position by replacing hydrogen atoms with larger groups can dramatically reduce the rate of metabolic activation by CYP enzymes, thereby decreasing or eliminating carcinogenic potency. nih.govresearchgate.net

Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups near the nitrosamine functional group can deactivate the molecule, making it less susceptible to enzymatic attack and thus less potent. lhasalimited.org Conversely, electron-donating groups may enhance activation.

In the case of the N-nitrosomethylaminopyridine (NMPY) isomers, the position of the nitroso-amino group on the pyridine (B92270) ring (positions 2, 3, or 4) fundamentally alters the electronic properties of the molecule and its interaction with metabolic enzymes. The pyridine ring itself can influence the reaction, and the location of the ring nitrogen relative to the nitrosamine moiety dictates the susceptibility to α-hydroxylation. The observed high carcinogenicity of 2-NMPY compared to the non-carcinogenic 3-NMPY and 4-NMPY isomers is a classic example of a positional SAR. nih.govresearchgate.netscribd.com The arrangement in 2-NMPY is favorable for metabolic activation, while the structures of 3-NMPY and 4-NMPY favor deactivating pathways or are simply not efficient substrates for the required CYP enzymes. nih.govresearchgate.net This highlights that predicting carcinogenic potency requires a mechanistically-based SAR approach that considers how a specific structure will undergo metabolic activation. nih.govlhasalimited.org

Exploration of Biomarkers of Mechanistic Effect in Animal Models

The exploration of biomarkers in animal models is essential for understanding the mechanistic pathways of carcinogenesis and for assessing risk. nih.gov For N-nitrosamines, biomarkers of mechanistic effect are typically indicators of metabolic activation and subsequent DNA damage. nih.gov Although specific biomarker studies for this compound are not extensively detailed in the available literature, principles derived from its isomers and other related pyridyl nitrosamines provide a clear framework.

A primary type of biomarker is the measurement of specific urinary metabolites that are indicative of metabolic activation. For the carcinogenic 2-NMPY, the urinary excretion of 2-hydroxypyridine serves as a direct biomarker of the formation of the reactive diazonium intermediate, the key event in its carcinogenic mechanism. nih.gov Conversely, the absence of 4-hydroxypyridine in the urine of rats treated with 4-NMPY is a biomarker indicating a lack of this critical activation step. nih.gov

The most definitive biomarkers of mechanistic effect are DNA adducts , which are the direct result of the reactive metabolite binding to DNA. researchgate.net For tobacco-specific nitrosamines like NNK and NNN, which are structurally related to NMPY, specific DNA adducts have been identified and are considered critical to their carcinogenicity. capes.gov.brresearchgate.net These include methylated and pyridyloxobutylated DNA adducts. capes.gov.br For example, in studies with NNK, the presence of 7-methylguanine (B141273) in the DNA of oral tissue from rats is a key biomarker of effect. capes.gov.br The formation of pyridyloxobutylated DNA adducts from NNN is considered important in its carcinogenicity in the esophagus. capes.gov.br

Therefore, in animal models exposed to a compound like 3-NMPY, a comprehensive biomarker study would involve:

Metabolic Profiling: Analyzing urine for metabolites that would indicate whether activation (e.g., a hydroxylated pyridine resulting from a diazonium intermediate) or deactivation pathways are predominant.

DNA Adduct Analysis: Examining DNA from target tissues (such as the liver, where nitrosamines are often metabolized) for the presence of specific DNA adducts that would confirm the compound's ability to form a reactive species that damages genetic material. mdpi.com

These biomarkers provide a mechanistic link between exposure and the potential for carcinogenic outcome, moving beyond simple toxicity observations. nih.gov

Table of Compounds

Advanced Research Methodologies and Techniques

Analytical Chemistry Techniques for Metabolite and Adduct Profiling

The detection and quantification of 3-Nitrosomethylaminopyridine, its metabolites, and related DNA adducts necessitate highly sensitive and specific analytical methods. Techniques combining chromatography for separation with mass spectrometry for detection are the cornerstone of this research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of non-volatile or thermally unstable nitrosamines like this compound. This technique offers exceptional sensitivity and specificity, making it suitable for quantifying trace-level impurities in various matrices, including pharmaceutical substances. europa.euresearchgate.net

In a recent study developing a method for the simultaneous determination of several nitrosamines, this compound (abbreviated as NMAP) was successfully analyzed using an LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source. nih.gov The APCI source was found to provide a significantly better response—approximately three to four times higher—compared to Electrospray Ionization (ESI), as it is less susceptible to ion suppression from mobile phase components. nih.gov The method utilized a C18 column and a gradient elution program with a mobile phase consisting of 0.1% formic acid in water and a mixture of methanol (B129727) and acetonitrile. nih.gov Detection was achieved using Multiple Reaction Monitoring (MRM), a highly specific and sensitive MS/MS scan mode. nih.govresearchgate.net This approach allows for the confident identification and quantification of the target analyte based on its specific precursor-to-product ion transition. researchgate.net

Table 1: LC-MS/MS Parameters for this compound (NMAP) Analysis nih.gov
ParameterCondition
Analytical ColumnAgilent Poroshell EC C18
Flow Rate0.6 mL/min
Column Temperature50 °C
Ionization ModeAPCI (Positive)
Detection ModeMultiple Reaction Monitoring (MRM)
Retention Time4.23 min
Limit of Quantitation (LOQ)13.65 ng/g

For more volatile nitrosamines and certain metabolites, gas chromatography-mass spectrometry (GC-MS/MS) is a widely used and powerful analytical technique. europa.eurestek.com The methodology involves separating compounds in the gas phase based on their volatility and interaction with a stationary phase within a capillary column. researchgate.net Following separation, the analytes are ionized and fragmented, and the resulting ions are detected by a tandem mass spectrometer. restek.com

The use of a triple quadrupole mass spectrometer allows for operation in MRM mode, which provides high selectivity and sensitivity by monitoring a specific fragmentation pathway for the analyte of interest. restek.com This capability is crucial for minimizing matrix interferences and achieving the low detection limits required for trace analysis of potentially genotoxic impurities. restek.com While direct liquid injection is effective for a broad range of nitrosamines, headspace sample introduction can be employed for the most volatile compounds. europa.eurestek.com

The study of DNA adducts—covalent modifications to DNA resulting from exposure to reactive chemicals—is fundamental to understanding the mechanisms of chemical carcinogenesis. N-nitrosamines are known to require metabolic activation to form reactive electrophilic species that can alkylate DNA. researchgate.netnih.gov This activation typically involves cytochrome P450-mediated α-hydroxylation, leading to the formation of unstable intermediates that decompose to yield diazonium ions. researchgate.netfrontiersin.org These ions can then react with DNA bases, forming adducts such as N7-methylguanine (N7-Me-Gua) and O6-methylguanine (O6-Me-Gua). nih.gov

In research settings, immunochemical methods like enzyme-linked immunosorbent assays (ELISA) can be employed for the detection of specific DNA adducts. These methods rely on highly specific antibodies that recognize and bind to a particular adduct structure within the DNA. The high specificity and sensitivity of these assays allow for the quantification of DNA damage even when adduct levels are very low. While specific immunochemical assay data for this compound are not detailed in the reviewed literature, the methodology is a standard and powerful approach for investigating the DNA-damaging potential of related nitrosamines. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Metabolites

In Vitro Experimental Models for Mechanistic Investigations

In vitro (test tube or cell culture) models are indispensable for conducting mechanistic studies, providing a controlled environment to investigate specific biological processes like metabolism and DNA interactions without the complexities of a whole organism.

To investigate the metabolic activation of compounds, researchers frequently use subcellular preparations from tissues, primarily the liver, which is the main site of xenobiotic metabolism. The S9 fraction is a supernatant obtained from a liver homogenate that contains both the microsomal and cytosolic fractions of the cell. wikipedia.orgmdpi.com This means it contains a wide array of both Phase I metabolic enzymes (like cytochrome P450s found in microsomes) and Phase II enzymes (like transferases found in the cytosol). mdpi.combioivt.com This comprehensive enzyme profile makes the S9 fraction particularly useful for predicting a broad range of metabolic pathways. bioivt.com

In a study assessing the mutagenicity of various N-nitrosamines, this compound was tested in the Ames test in the presence of a metabolic activation system containing 10% rat liver S9. scribd.com The compound showed a positive mutagenic response under these conditions, indicating that it is converted into a mutagen by the enzymes present in the S9 fraction.

Table 2: Mutagenicity of this compound in the Ames Test with Metabolic Activation scribd.com
CompoundAmes Test Result (+S9 mix)Maximum Specific Activity (MSA)Maximum Fold Increase (MFI)
This compoundPositive1153.3

Defined cell culture systems, particularly bacterial mutagenicity assays like the Ames test, are a cornerstone of genetic toxicology. scribd.com These assays use specific strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. researchgate.netscribd.com A positive result is recorded when the test chemical causes a reverse mutation, allowing the bacteria to grow in a medium lacking that amino acid.

Studies have utilized E. coli K-12 strain 343/113 to test the mutagenic activity of this compound both with and without metabolic activation provided by S9 fractions. researchgate.net Furthermore, comprehensive Ames tests following OECD guidelines have been conducted using a panel of bacterial strains, including Salmonella typhimurium TA100, TA98, TA1535, and TA1537, and Escherichia coli WP2uvrA. scribd.com The positive mutagenicity result for this compound in the presence of an S9 mix in these systems confirms its potential for DNA interaction after metabolic activation. scribd.com

Isolated Organelle and Enzyme Preparations (e.g., Liver Microsomes, S9 Fractions)

In Vivo Animal Models for Mechanistic Pathway Elucidation

In vivo animal studies are fundamental for understanding the complex biological processing of chemical compounds within a living organism. These models allow for the elucidation of metabolic pathways, the identification of reactive intermediates, and the assessment of biological endpoints such as DNA adduct formation.

Rodent models, particularly rats, are frequently utilized to study the metabolic fate of N-nitroso compounds. These studies typically involve administering the compound to the animals and subsequently analyzing urine and tissues to identify metabolites. This process helps to map the bioactivation (toxification) and detoxification pathways.

While specific metabolic studies on this compound are not extensively detailed in available literature, research on its isomers provides a framework for its likely metabolic routes. frontiersin.org For instance, studies on the related tobacco-specific nitrosamine (B1359907) 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Fischer 344 rats have established methodologies for measuring DNA adducts, such as O6-methylguanine (O6MG), in target tissues like the nasal mucosa. nih.gov The formation of such adducts is a critical event in the initiation of carcinogenesis. nih.govnih.gov The dose-response relationship for adduct formation can be complex and tissue-specific, sometimes revealing the involvement of low-Km metabolic pathways that are saturable at higher doses. nih.gov

Research on the isomers of N-nitrosomethylaminopyridine (NMPY) shows that after oral application to rats, the resulting urinary metabolites reveal significant differences in their metabolic pathways. nih.gov For the carcinogenic isomer 2-NMPY, metabolites indicate an activation pathway involving alpha-C-hydroxylation. nih.gov In contrast, for the non-carcinogenic 4-NMPY, metabolites suggest deactivating pathways are predominant. nih.gov Although no direct metabolite data for 3-NMPY is presented, it is known to be non-carcinogenic in rats, suggesting its metabolism likely follows detoxification routes similar to 4-NMPY. frontiersin.orgfrontiersin.org A good correlation has been noted for the three N-nitrosomethylaminopyridine isomers between their carcinogenic potency (TD50 value) and their activity in tRNA acceptance assays, which measure a form of macromolecular adduct formation. researcher.life

Comparative studies of the isomeric N-nitrosomethylaminopyridines (NMPYs) are crucial for understanding the structural basis of their differing biological activities. In vivo experiments in rats have demonstrated a stark contrast among the isomers: 2-NMPY is reported to be a carcinogen, whereas 3-NMPY and 4-NMPY are considered non-carcinogenic. frontiersin.org

A pivotal comparative study on the in vivo metabolism of these isomers in BD VI rats highlighted "remarkable qualitative and quantitative differences in metabolic pathways". nih.gov

2-Nitrosomethylaminopyridine (carcinogenic): Following oral administration, the primary urinary metabolites detected were 2-hydroxypyridine (B17775) and 2-aminopyridine (B139424). The presence of 2-hydroxypyridine is significant as it is believed to form from the hydrolysis of a putative pyridine-2-diazonium intermediate, a highly reactive species resulting from the metabolic activation (alpha-C-hydroxylation) of the parent compound. frontiersin.orgnih.gov No unchanged 2-NMPY or metabolites from deactivating pathways were found in the urine. nih.gov

4-Nitrosomethylaminopyridine (non-carcinogenic): In contrast, rats treated with 4-NMPY excreted the unchanged parent compound, its N-oxide, and a ring-hydroxylated metabolite where the N-nitroso group remained intact. frontiersin.orgnih.gov Crucially, 4-hydroxypyridine (B47283), the analogue to the key metabolite of the 2-isomer, was not detectable. nih.gov This absence strongly suggests that the metabolic activation pathway leading to a diazonium intermediate does not significantly occur for 4-NMPY. frontiersin.orgnih.gov

This compound (non-carcinogenic): While experimental metabolic data for 3-NMPY is not provided in these comparative studies, its classification as non-carcinogenic suggests its metabolic profile likely resembles that of 4-NMPY, favoring detoxification over activation. frontiersin.orgfrontiersin.org

CompoundCarcinogenicity in RatsKey Urinary Metabolites (In Vivo)Inferred Metabolic Pathway
2-NitrosomethylaminopyridineCarcinogenic2-Hydroxypyridine, 2-AminopyridineActivation via α-C-Hydroxylation
This compoundNon-carcinogenicNo data availablePresumed Detoxification
4-NitrosomethylaminopyridineNon-carcinogenicParent Compound, N-Oxide, Ring-hydroxylated metaboliteDetoxification, Denitrosation

Rodent Models for Metabolic Fate and Adduct Formation Studies

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to predict chemical behavior and biological activity, offering insights that complement experimental data. nextmol.com These in silico methods can elucidate reaction mechanisms, predict toxicity, and model interactions between a compound and biological macromolecules, reducing reliance on extensive animal testing. nextmol.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgexcli.detaylorfrancis.com These models use calculated molecular descriptors (representing physicochemical properties like electronic effects, hydrophobicity, and topology) to predict the activity of new or untested chemicals. excli.detaylorfrancis.com For potential carcinogens like N-nitroso compounds, QSAR can be used to predict toxicological endpoints such as carcinogenic potency (TD50). researchgate.netsciforum.net

A QSAR study was conducted to predict the carcinogenic potency of a set of 26 nitroso-compounds, which included this compound. researchgate.netsciforum.net This model utilized 0D, 1D, and 2D molecular descriptors calculated solely from the molecular structure. sciforum.net The resulting model demonstrated satisfactory predictive ability and could explain approximately 86% of the variance in the experimental activity. researchgate.netsciforum.net Such models are valuable for screening and prioritizing chemicals for further toxicological evaluation and are increasingly used by regulatory agencies for risk assessment. lsu.edunih.gov

Compounds Included in a QSAR Study for Carcinogenic Potency. sciforum.net
No.Compound NameCAS Number
1N-Nitrosomethyl(2-oxopropyl)amine55984-51-5
2N-Nitrosodiethylamine55-18-5
3N-Nitrosobis(2-oxopropyl)amine60599-38-4
4N-Nitroso-bis-(4,4,4-trifluoro-N-butyl)amine83335-32-4
5N-Nitrosodipropylamine621-64-7
62-Nitrosomethylaminopyridine16219-98-0
7N-nitrosothialdine81795-07-5
8N-Nitroso-N-methyl-N-dodecylamine55090-44-3
9N-Nitrosomethyl-(2-tosyloxyethyl) amine---
10N-Nitrosomethyl-(3-hydroxypropyl)amine70415-59-7
11N-Nitrosodithiazine114282-83-6
12Nitrosododecamethyleneimine40580-89-0
13This compound69658-91-9
144-Nitrosomethylaminopyridine16219-99-1

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the reaction pathways of N-nitrosamines at an electronic level. nih.govusp.org These methods can model the entire activation cascade, from metabolic hydroxylation to the formation of DNA-reactive intermediates, by calculating the thermodynamics (Gibbs free energies) and kinetics (activation barriers) of each step. nih.govnih.gov

For the N-nitrosomethylaminopyridine isomers, quantum chemical calculations have been employed to understand their differential carcinogenicity. frontiersin.org The key activation pathway for nitrosamines involves cytochrome P450-catalyzed hydroxylation of the alpha-carbon, followed by rearrangement to form a highly reactive diazonium ion, which can then alkylate DNA. frontiersin.orgnih.gov

Calculations show that the initial steps of this activation cascade have similar energy profiles for all the isomers. frontiersin.org However, the ultimate carcinogenic potential is determined by the stability of the resulting intermediates and the competition between toxification (DNA alkylation) and detoxification (e.g., hydrolysis) pathways. frontiersin.orgnih.gov For 2-NMPY, the formation of the reactive diazonium ion is favorable, consistent with its observed carcinogenicity. frontiersin.orgfrontiersin.org For 3-NMPY and 4-NMPY, while the computed activation profiles suggest that DNA adduct formation is possible, competing deactivation pathways are also significant. nih.gov This computational finding aligns with the in vivo data, where the absence of metabolites indicative of diazonium ion formation for 4-NMPY points to metabolic deactivation being the dominant pathway. frontiersin.orgnih.gov These theoretical studies underscore that while reactivity is a prerequisite, the actual metabolic processing within the cell is the ultimate determinant of carcinogenic outcome. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. mdpi.com This method is instrumental in studying enzyme-substrate interactions, predicting binding affinities (often expressed as a free energy of binding), and identifying key amino acid residues in the enzyme's active site that interact with the ligand. mdpi.comheraldopenaccess.usnih.gov

While specific molecular docking studies for this compound are not prominently featured in the literature, the methodology is well-established for other nitrosamines. For example, molecular docking and molecular dynamics simulations have been used to study the interactions of tobacco nitrosamines like N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with cytochrome P450 2A13 (CYP2A13), a key enzyme in their metabolic activation. heraldopenaccess.us Such studies reveal the binding modes and demonstrate that hydrophobic interactions often play a major role in securing the ligand within the active site. heraldopenaccess.us Molecular dynamics simulations further explore the stability of the enzyme-ligand complex over time. heraldopenaccess.usnih.gov

For this compound, molecular docking could be a valuable tool to investigate its interaction with various CYP450 isoforms. By modeling its fit within the active sites of these enzymes, researchers could predict its potential for metabolic activation. A low binding affinity or an orientation that is unfavorable for alpha-hydroxylation could provide a theoretical explanation for its lack of carcinogenicity, complementing the findings from in vivo and quantum chemical studies. nih.govheraldopenaccess.us

Future Research Directions and Unanswered Questions

Elucidation of Minor or Undetected Metabolic Pathways for 3-Nitrosomethylaminopyridine

The biological activity of N-nitrosamines is intrinsically linked to their metabolic fate. The primary activating pathway for many carcinogenic nitrosamines is α-C-hydroxylation, mediated by cytochrome P450 (CYP) enzymes, which leads to the formation of highly reactive alkyldiazonium ions that can damage cellular macromolecules like DNA. mdpi.comresearchgate.net However, alternative metabolic routes, which can be considered minor or are yet undetected, may also play a crucial role in either potentiating or mitigating the compound's toxicity.

Comparative studies on isomers of N-nitroso-N-methylaminopyridines (NMPY) reveal significant differences in their metabolism. For instance, the carcinogenic 2-NMPY isomer is metabolized almost exclusively via the activating α-C-hydroxylation pathway, leading to the formation of a pyridine-2-diazonium intermediate. nih.gov Conversely, the non-carcinogenic 4-NMPY isomer is metabolized through deactivating pathways, yielding the parent compound, its N-oxide, and ring-hydroxylated metabolites, with no evidence of an activating diazonium intermediate. nih.gov

Table 1: Potential Metabolic Pathways of this compound and their Significance

Metabolic Pathway Probable Enzymes Reactive Intermediate(s) Expected Biological Consequence
α-C-Hydroxylation Cytochrome P450 (e.g., CYP2E1, CYP2A6) researchgate.net Methyldiazonium ion, Formaldehyde mdpi.com Activation: Highly mutagenic and carcinogenic due to DNA alkylation.
Denitrosation CYP enzymes, other reductases 3-Methylaminopyridine Detoxification: Loss of the nitroso group eliminates carcinogenic potential.
Ring Hydroxylation Cytochrome P450 Hydroxylated 3-NMPY Uncertain/Likely Detoxification: May alter solubility and excretion without forming a DNA-reactive species. nih.gov

| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenases | this compound-N-oxide | Detoxification: Formation of a more polar metabolite that is readily excreted. nih.gov |

Comprehensive Characterization of All Possible DNA Adducts and Their Biological Fates

The formation of covalent DNA adducts is considered a critical initiating event in chemical carcinogenesis. researchgate.net The methyldiazonium ion generated from the metabolic activation of this compound is expected to be a potent alkylating agent, reacting with nucleophilic sites on DNA bases. mdpi.com This leads to the formation of various methyl-DNA adducts, including N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA). mdpi.com

While O6-MeG is known to be highly miscoding, leading to G→A transition mutations if not repaired, the full spectrum of adducts formed by this compound has not been characterized. researchgate.net It is plausible that the pyridyl moiety also contributes to adduct formation, potentially creating novel pyridylmethyl-DNA adducts, analogous to the pyridyloxobutyl adducts formed by tobacco-specific nitrosamines. nih.gov A comprehensive, unbiased search for all possible DNA adducts is therefore essential.

Furthermore, the biological fate of these adducts—their chemical stability, rate of repair, and persistence in target tissues—is a key determinant of carcinogenic outcome. The efficiency of DNA repair mechanisms, such as the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which specifically removes alkyl groups from the O6 position of guanine (B1146940), can dictate whether a lesion is repaired or persists to cause a mutation. researchgate.net Future studies should aim to quantify the formation and repair kinetics of the full range of 3-NMPY-induced DNA adducts in relevant biological systems.

Table 2: Characterization of Potential DNA Adducts from this compound

Potential DNA Adduct Site of Adduction Probable Mutagenic Potential Primary Repair Pathway
O6-methylguanine (O6-MeG) O6 of Guanine High (Causes G→A transitions) O6-Alkylguanine-DNA Alkyltransferase (AGT)
N7-methylguanine (N7-MeG) N7 of Guanine Low (Generally non-mutagenic, but can lead to depurination) Base Excision Repair (BER)
N3-methyladenine (N3-MeA) N3 of Adenine (B156593) High (Blocks replication) Base Excision Repair (BER)
Pyridylmethyl-DNA Adducts (Hypothetical) Various (e.g., exocyclic amino groups) Unknown Unknown

| DNA-Phosphate Adducts | Phosphate Backbone | Low (Generally non-mutagenic but can affect DNA stability) | Nucleotide Excision Repair (NER) or other pathways |

Advanced Mechanistic Modeling Integrating Metabolism, Adduct Formation, and Repair Dynamics

Predictive toxicology increasingly relies on computational models to assess chemical hazards. For N-nitrosamines, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict carcinogenic potency based on molecular descriptors. sciforum.netresearchgate.net These models have shown that properties like polarizability and ionization potential are key factors in the toxicity of these compounds. mdpi.comresearchgate.net

However, these are largely static models. A significant future challenge is the development of advanced, dynamic mechanistic models, such as Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) models. Such models would go beyond simple structure-activity relationships to simulate the entire toxicological pathway in a virtual system. An integrated model for this compound would incorporate:

Rates of absorption, distribution, metabolism, and excretion (ADME).

Kinetic parameters for competing metabolic pathways (activation vs. detoxification).

Rates of formation for all major and minor DNA adducts.

The efficiency and saturation kinetics of relevant DNA repair pathways.

By integrating these dynamic processes, such models could provide a more quantitative and holistic risk assessment. They could predict target tissue dose, adduct persistence, and mutation probability under various exposure scenarios, offering a powerful tool for regulatory decision-making and for prioritizing further experimental research.

Application of Omics Technologies (e.g., Adductomics, Metabolomics) to Further Delineate Mechanistic Pathways

The elucidation of the complex biological pathways affected by this compound requires powerful analytical tools capable of capturing a global view of molecular changes. Modern "omics" technologies are perfectly suited for this challenge. nih.gov

Metabolomics: This technology involves the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov Applying metabolomics to cells or organisms exposed to this compound could provide an unbiased snapshot of its metabolic fate. biofueljournal.com This would enable the simultaneous identification of all metabolites from both major and minor pathways, confirming the hypotheses outlined in section 8.1 and potentially revealing entirely new biotransformation products.

Adductomics: As a specialized branch of proteomics and genomics, adductomics aims to identify and quantify the full spectrum of DNA or protein adducts formed by a chemical. nih.gov Using high-resolution mass spectrometry-based adductomics would allow for a comprehensive, untargeted search for all DNA modifications induced by this compound. This approach is critical for discovering novel adducts (such as the hypothetical pyridylmethyl adducts) and for creating a complete inventory of the DNA damage profile, which is fundamental to understanding its mutagenic signature. nih.gov

The integration of these omics technologies can provide a systems-level understanding of the compound's mechanism of action, connecting exposure to metabolic profile, DNA damage, and subsequent biological responses.

Development of Novel In Vitro Systems for High-Throughput Mechanistic Screening

While standard in vitro assays like the Ames test are valuable for screening for mutagenicity, they have limitations. scribd.com For instance, the metabolic activation systems (e.g., rat liver S9 fractions) used in these tests may not fully recapitulate human metabolism or the complex interplay of activation and detoxification pathways that occur in a whole organism. niph.go.jp

There is a pressing need to develop more physiologically relevant in vitro systems for high-throughput screening (HTS) to assess the mechanisms of compounds like this compound. nih.gov Future research should focus on:

Three-Dimensional (3D) Organoid Cultures: Developing liver, lung, or other target organ organoids that possess more realistic tissue architecture and metabolic competency compared to traditional 2D cell cultures.

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices culture cells in a microfluidic environment that mimics the physiological conditions of living organs. An MPS could integrate multiple cell types (e.g., liver and target tissue cells) to study metabolism and toxicity in a more systemic context.

High-Content Imaging and Reporter Assays: Combining advanced cell models with automated microscopy and fluorescent reporter genes to simultaneously measure multiple endpoints (e.g., cytotoxicity, DNA damage response, specific pathway activation) in a high-throughput manner.

These advanced in vitro platforms would enable more accurate, rapid, and mechanistic screening of this compound and other N-nitrosamines, reducing reliance on animal testing and providing more relevant data for human risk assessment.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 3-Nitrosomethylaminopyridine in academic laboratories?

  • Methodological Answer : Synthesis often employs catalytic approaches, such as ytterbium perfluorooctanoate in one-pot reactions to optimize yield and purity . Alternative methods include 2,2,2-trifluoroethanol as a solvent, which enhances reaction efficiency under mild conditions. Researchers should prioritize characterizing intermediates via NMR and HPLC to validate structural integrity .

Q. How is this compound detected and quantified in biological samples?

  • Methodological Answer : Tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for nitroso compounds. Protocols adapted from 3-nitrotyrosine analysis (e.g., isotope dilution with deuterated analogs) improve accuracy in complex matrices. Chromatographic separation using reverse-phase columns with formic acid-modified mobile phases minimizes matrix interference .

Q. What carcinogenicity parameters (e.g., TD50) are reported for this compound in animal models?

  • Methodological Answer : The Carcinogenic Potency Database (CPDB) reports species-specific TD50 values (dose inducing tumors in 50% of subjects) derived from chronic exposure studies. For example, in rodent models, standardized doses (mg/kg/day) and tumor incidence rates are critical for risk extrapolation. Researchers must account for variables like administration route (oral vs. intraperitoneal) and survival rates when interpreting TD50 .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data across studies be systematically addressed?

  • Methodological Answer : Discrepancies often arise from differences in experimental design (e.g., dosing regimens, species/strain susceptibility). Meta-analyses using CPDB’s standardized datasets (e.g., adjusting for dose-response curve shapes or statistical confidence intervals) can reconcile findings. Sensitivity analyses should evaluate the impact of outlier studies or survival-adjusted tumor rates .

Q. What strategies are effective for elucidating the metabolic pathways of this compound?

  • Methodological Answer : Combining in vitro hepatic microsome assays with high-resolution mass spectrometry identifies primary metabolites (e.g., denitrosated products). Stable isotope labeling tracks metabolic fate in vivo. Computational tools like QSAR models predict reactive intermediates, guiding targeted analytical workflows .

Q. How can omics technologies (e.g., transcriptomics) clarify mechanisms of this compound-induced carcinogenesis?

  • Methodological Answer : RNA-seq profiling of exposed tissues reveals dysregulated pathways (e.g., oxidative stress response, DNA repair). Integrative analyses with methylome or proteome data pinpoint epigenetic drivers. Validating candidate biomarkers (e.g., TP53 mutations) requires orthogonal methods like CRISPR-based functional assays .

Q. What in silico approaches improve the prediction of structure-activity relationships (SAR) for nitroso compounds?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilic reactivity at the nitroso group, correlating with mutagenic potential. Molecular docking into cytochrome P450 active sites predicts metabolic activation. Cross-validation with experimental Ames test data refines predictive models .

Methodological Considerations

  • Safety Protocols : Use fume hoods and nitrile gloves during synthesis/handling to minimize exposure. Waste must be neutralized with ascorbic acid to reduce nitrosamine formation .
  • Data Reproducibility : Historical studies (e.g., 1982 carcinogenicity data ) should be replicated using modern Good Laboratory Practice (GLP) standards to address variability in historical protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.